2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H18BrFN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. This compound features a piperazine ring substituted with a 4-(4-bromo-2-fluorobenzyl) group and an ethanol group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol typically involves the reaction of 4-(4-bromo-2-fluorobenzyl)piperazine with ethylene oxide under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding fluorobenzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-(4-Bromo-2-fluorobenzyl)piperazine-1-carboxylic acid.
Reduction: 4-(2-Fluorobenzyl)piperazine-1-ethanol.
Substitution: 4-(4-Azido-2-fluorobenzyl)piperazine-1-ethanol.
Scientific Research Applications
2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, ion flux, or signal transduction, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-fluorobenzyl)piperazine
- 2-(4-(4-Chloro-2-fluorobenzyl)piperazin-1-yl)ethanol
- 2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol
Uniqueness
2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWOXQUYDANFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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